Ethyl 4-amino-2,6-dichlorobenzoate
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Overview
Description
Ethyl 4-amino-2,6-dichlorobenzoate is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of amino and ethyl ester functional groups, along with two chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-2,6-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2,6-dichlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct chlorination of ethyl 4-aminobenzoate using chlorine gas or a chlorinating agent like thionyl chloride. This reaction requires careful control of temperature and reaction time to achieve selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems for temperature and pressure control ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2,6-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: The nitro derivatives of this compound can be reduced back to the amino compound using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Regeneration of the amino compound from nitro derivatives.
Scientific Research Applications
Ethyl 4-amino-2,6-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2,6-dichlorobenzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The presence of chlorine atoms and the amino group can enhance its binding affinity to target proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-amino-2,6-dichlorobenzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.
Ethyl 2,6-dichlorobenzoate:
4-Amino-2,6-dichlorobenzoic acid: The free acid form, which has different solubility and reactivity compared to the ester derivative.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-amino-2,6-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGVCEQICRBYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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